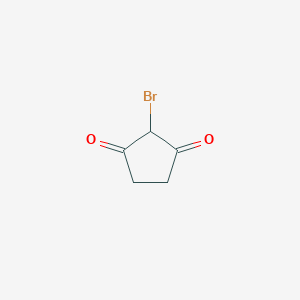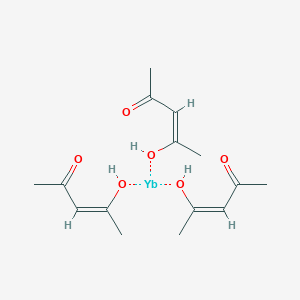
(Z)-4-hydroxypent-3-en-2-one;ytterbium
Vue d'ensemble
Description
(Z)-4-hydroxypent-3-en-2-one;ytterbium is a unique organometallic compound that combines an organic molecule, (Z)-4-hydroxypent-3-en-2-one, with the rare earth metal ytterbium
Mécanisme D'action
Target of Action
The primary target of (Z)-4-hydroxypent-3-en-2-one;ytterbium, also known as YTTERBIUM 2,4-PENTANEDIONATE, is the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex is a ligand-gated ion channel that mediates most inhibitory responses in the brain .
Mode of Action
The compound interacts with the GABA B Z receptor complex and shares some of the pharmacological properties of the benzodiazepines . It exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . The compound binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding .
Biochemical Pathways
The compound enhances the effects of GABA transmission . GABA binding within the β(+) and α(−) interface induces a conformational change in the receptor channel allowing Cl – ions to pass into the cell to hyperpolarize neurons and make action potentials less likely .
Result of Action
The compound’s interaction with the GABA B Z receptor complex results in the hyperpolarization of neurons, making action potentials less likely . This can lead to sedative-like effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one;ytterbium typically involves the coordination of (Z)-4-hydroxypent-3-en-2-one with ytterbium salts. One common method is to react (Z)-4-hydroxypent-3-en-2-one with ytterbium chloride in an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to handle the sensitive nature of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;ytterbium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ytterbium.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in (Z)-4-hydroxypent-3-en-2-one can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ytterbium(III) complexes, while reduction could produce ytterbium(II) species.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-hydroxypent-3-en-2-one;ytterbium is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique properties make it an effective catalyst for these processes.
Biology
In biological research, this compound is studied for its potential use in imaging and as a contrast agent due to the paramagnetic properties of ytterbium.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, including as an anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials, such as high-performance polymers and nanomaterials. Its unique properties contribute to the enhanced performance of these materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-hydroxypent-3-en-2-one;ytterbium: This isomer differs in the spatial arrangement of the hydroxyl group, which can affect its reactivity and applications.
(Z)-4-hydroxypent-3-en-2-one;lanthanum: Substituting ytterbium with lanthanum changes the compound’s properties, such as its catalytic activity and stability.
Uniqueness
(Z)-4-hydroxypent-3-en-2-one;ytterbium is unique due to the specific combination of (Z)-4-hydroxypent-3-en-2-one and ytterbium, which imparts distinct properties not found in other similar compounds
Propriétés
IUPAC Name |
4-oxopent-2-en-2-olate;ytterbium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Yb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEKUGFVEWLJFN-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Yb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Yb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931661 | |
| Record name | Ytterbium(3+) tris(4-oxopent-2-en-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless powder; [MSDSonline] | |
| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14284-98-1 | |
| Record name | Ytterbium(3+) tris(4-oxopent-2-en-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




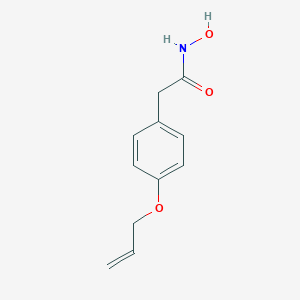
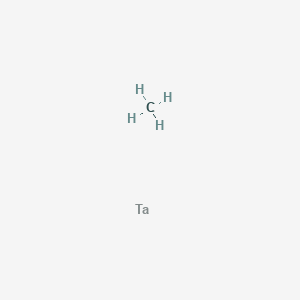
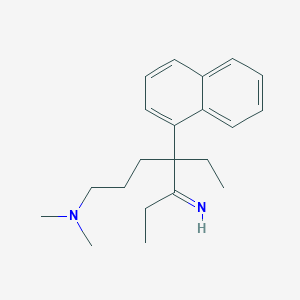
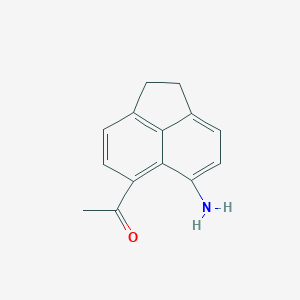
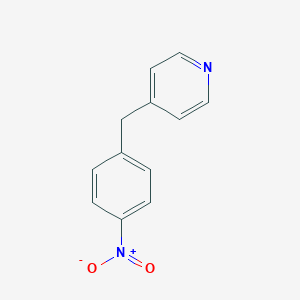
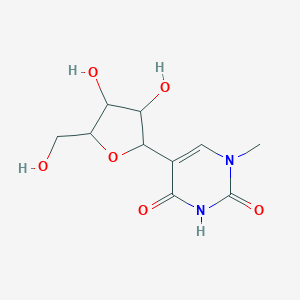
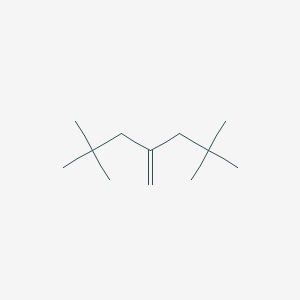
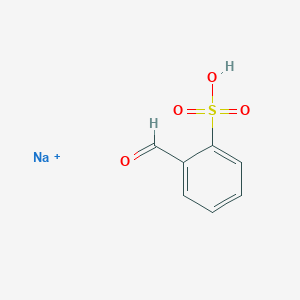
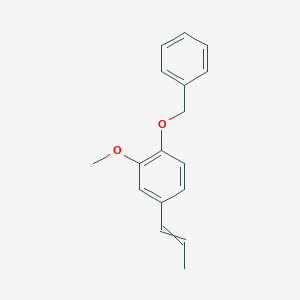

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
